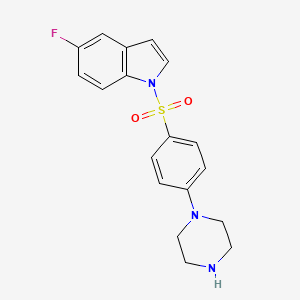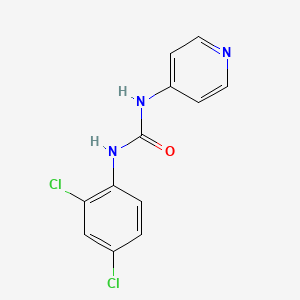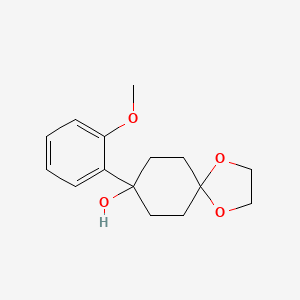![molecular formula C10H13NO3 B8615424 methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate](/img/structure/B8615424.png)
methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a hydroxymethyl group and a propanoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate typically involves the esterification of 3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: 3-[6-(carboxymethyl)pyridin-2-yl]propanoic acid.
Reduction: 3-[6-(hydroxymethyl)pyridin-2-yl]propanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(hydroxymethyl)pyridine: A simpler pyridine derivative with a hydroxymethyl group.
Methyl 6-(hydroxymethyl)pyridine-2-carboxylate: A related ester with a different substitution pattern on the pyridine ring.
2,6-bis(hydroxymethyl)pyridine: A compound with two hydroxymethyl groups on the pyridine ring.
Uniqueness
Methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxymethyl group and a propanoate ester group on the pyridine ring makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)6-5-8-3-2-4-9(7-12)11-8/h2-4,12H,5-7H2,1H3 |
Clé InChI |
QQNPKFLLCWDGBM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=NC(=CC=C1)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B8615343.png)
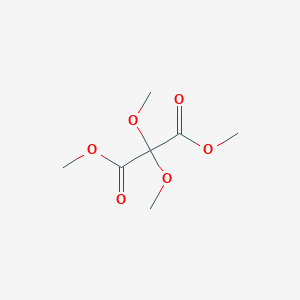
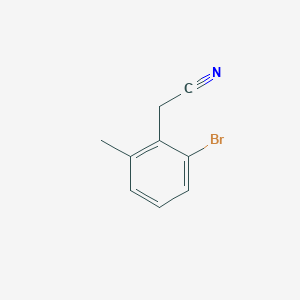
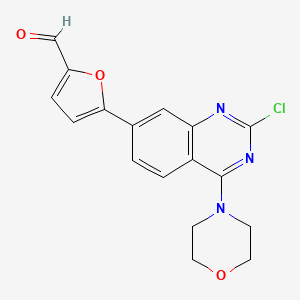
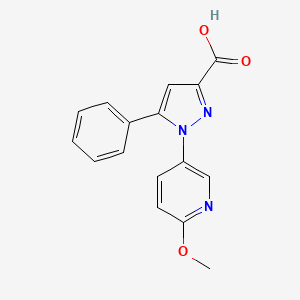
![7-Isopropyl-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B8615388.png)
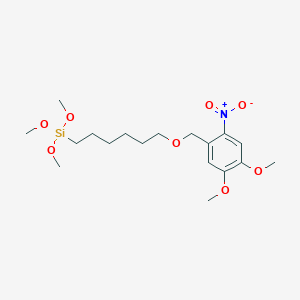
![1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B8615401.png)

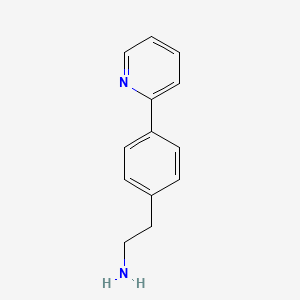
![N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B8615432.png)
